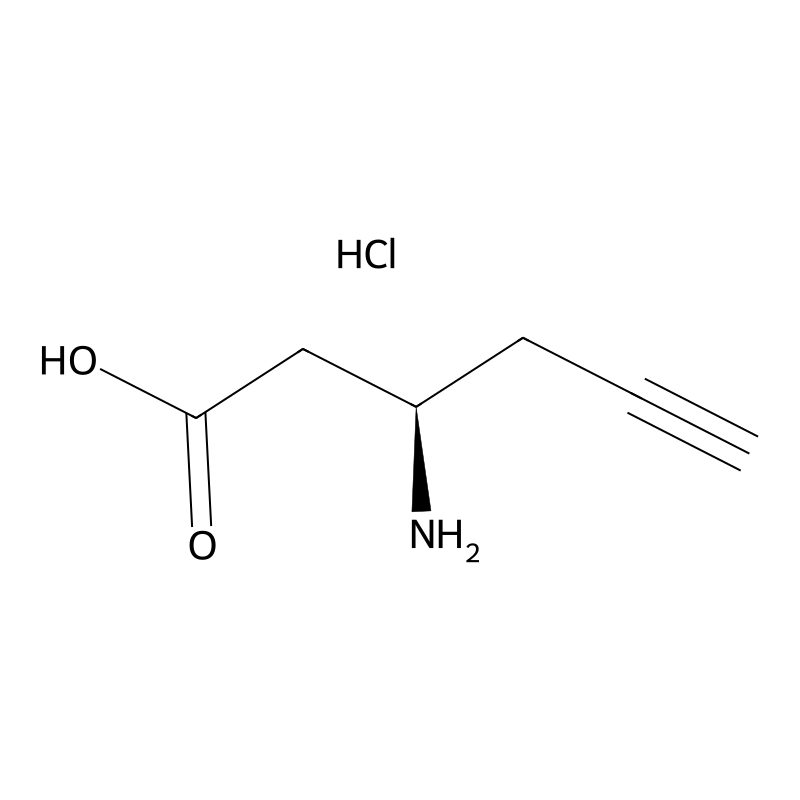

(R)-3-Amino-5-hexynoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-Amino-5-hexynoic acid hydrochloride is a chiral amino acid derivative characterized by the presence of a terminal alkyne functional group. Its molecular formula is C₆H₁₂ClNO₂, and it possesses a molecular weight of approximately 163.62 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and organic solvents. This compound is notable for its potential applications in peptide synthesis and as a building block in medicinal chemistry due to its unique structural features, including the alkyne group that can participate in various

The reactivity of (R)-3-Amino-5-hexynoic acid hydrochloride is primarily attributed to its alkyne functionality. Some key reactions include:

- Alkyne Coupling Reactions: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of 1,2,3-triazoles, which are important in drug development and bioconjugation .

- Amidation: The amino group can react with carboxylic acids to form amides, enabling the synthesis of peptide bonds.

- Reduction Reactions: The alkyne can be reduced to an alkene or alkane under specific conditions, altering its reactivity profile for further synthetic applications.

Research indicates that (R)-3-Amino-5-hexynoic acid hydrochloride exhibits biological activities that may be relevant in pharmacology. Its structural characteristics suggest potential applications in:

- Neuropharmacology: Similar compounds have been studied for their effects on neurotransmitter systems, potentially influencing synaptic transmission.

- Antimicrobial Activity: Some derivatives of amino acids with alkyne groups have shown antimicrobial properties, making them candidates for further investigation in drug development .

Several methods have been developed for synthesizing (R)-3-Amino-5-hexynoic acid hydrochloride:

- Enzymatic Resolution: This method utilizes specific enzymes to resolve racemic mixtures into enantiomers, providing high selectivity for the (R)-enantiomer.

- Chemical Synthesis: The compound can be synthesized through multi-step organic reactions involving starting materials such as 5-hexynoic acid and appropriate amine reagents. Protecting groups are often employed to facilitate selective reactions .

(R)-3-Amino-5-hexynoic acid hydrochloride has several notable applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides, particularly those requiring unique functionalities due to the alkyne group.

- Bioconjugation: The compound's reactivity allows it to be used in bioconjugation strategies, linking biomolecules for therapeutic or diagnostic purposes.

- Fluorescent Probes: Its derivatives may be utilized in developing fluorescent probes for imaging applications in biological research .

Interaction studies involving (R)-3-Amino-5-hexynoic acid hydrochloride focus on its binding affinities and reactivity with various biological targets. Investigations into its interactions with enzymes and receptors are critical for understanding its pharmacological potential. For example:

- Binding Studies: Evaluating how this compound interacts with neurotransmitter receptors could provide insights into its role in neuropharmacology.

- Reactivity with Biomolecules: Studies examining how the alkyne group reacts with biological molecules can reveal potential pathways for therapeutic intervention .

Several compounds share structural similarities with (R)-3-Amino-5-hexynoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-5-hexynoic acid | Chiral amino acid | Opposite enantiomer; different properties |

| 3-Aminopropynoic acid | Shorter carbon chain | Lacks the hexynyl group; less sterically hindered |

| 4-Aminobutyric acid | Aliphatic structure | No alkyne functionality; simpler structure |

| Propargylamine | Terminal alkyne | Lacks the amino acid backbone; more reactive |

(R)-3-Amino-5-hexynoic acid hydrochloride stands out due to its combination of an amino group and a terminal alkyne, allowing it to participate in unique

(R)-3-Amino-5-hexynoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative characterized by three key structural features:

- Chiral Center: The (R)-configuration at carbon 3 determines its stereochemical identity and influences its reactivity and biological interactions.

- Alkyne Functionality: The terminal triple bond at carbon 5 enables participation in click chemistry (e.g., Hüisgen cycloaddition) and other alkyne-specific reactions, making it valuable for bioconjugation.

- Zwitterionic Properties: At physiological pH, the amino group (pKa ~9.5) and carboxylic acid (pKa ~2.3) exist in protonated and deprotonated states, respectively, forming a zwitterion.

The compound’s structure positions it as a versatile intermediate in peptide synthesis and materials science.

Nomenclature Evolution: IUPAC Conventions and Industrial Terminology

The systematic IUPAC name (R)-3-amino-5-hexynoic acid hydrochloride reflects its parent chain (hexynoic acid), substituents (amino group at C3), and counterion (HCl). Alternative designations include:

- 5-Hexynoic acid, 3-amino-, (R)-, hydrochloride (9CI)

- β-Homopropargylglycine analog (based on structural analogy to propargylglycine)

Industrial nomenclature often emphasizes functional groups (e.g., Fmoc-(R)-3-amino-5-hexynoic acid for protected derivatives used in solid-phase peptide synthesis).

Historical Synthesis Milestones in Protected Amino Acid Chemistry

The development of (R)-3-amino-5-hexynoic acid hydrochloride aligns with advancements in:

- Alkyne-Containing Amino Acids: Early work on propargylglycine (e.g., L-propargylglycine) established methods for synthesizing alkyne-modified amino acids via NCA polymerization or phosgenation.

- Protected Amino Acid Chemistry: The introduction of the Fmoc group by Carpino in 1970 revolutionized peptide synthesis by enabling orthogonal protection strategies. While not directly applicable to this compound, Fmoc derivatives (e.g., Fmoc-(S)-3-amino-5-hexynoic acid) demonstrate the broader trend of incorporating alkynes into protected amino acids for modular synthesis.

- Chiral Resolution: Industrial-scale synthesis of enantiomerically pure (R)-isomers relies on asymmetric catalysis or chiral chromatography, though specific methods for this compound remain proprietary.

The synthesis of (R)-3-amino-5-hexynoic acid hydrochloride requires sophisticated enantioselective methodologies to achieve the desired stereochemical configuration [1] [2]. Contemporary asymmetric amination strategies have emerged as pivotal approaches for constructing chiral amino acid derivatives with high enantiomeric purity and synthetic efficiency.

Ruthenium-Catalyzed Asymmetric Reductive Amination

The most prominent methodology for synthesizing enantioenriched amino acid derivatives involves ruthenium-catalyzed direct asymmetric reductive amination of α-keto amides with ammonium salts [1] [2]. This protocol demonstrates exceptional enantiocontrol, yielding N-unprotected unnatural α-amino acid derivatives bearing diverse aryl or alkyl α-substituents with enantiomeric excesses exceeding 95% [1]. The reaction conditions feature easily accessible substrates, excellent functional group tolerance, and remarkable enantioselectivity, making this approach particularly valuable for synthesizing complex amino acid structures [2].

The ruthenium-catalyzed methodology operates through a dynamic kinetic resolution process that enables the preparation of amino acid derivatives containing additional stereogenic centers at the β-position [1]. Temperature control between 25-40°C and reaction times of 12-24 hours provide optimal conditions for achieving yields ranging from 72-90% while maintaining superior stereochemical integrity [1] [2].

Asymmetric Hydroalkylation with Imidazolidinone Derivatives

Alternative synthetic approaches utilize asymmetric hydroalkylation of alkynes and allenes with imidazolidinone derivatives to construct quaternary α-alkenyl substituted amino acids [3]. This methodology demonstrates geometry-selective E-isomer formation with enantioselectivity ranging from 60-85% and diastereoselectivity favoring the desired stereoisomer [3]. The process operates at temperatures between 0-25°C with reaction times of 6-12 hours, achieving yields of 65-85% [3].

The lithium-mediated mechanism plays a crucial role in determining both selectivity and reaction efficiency, with computational studies supporting the proposed mechanistic pathway [3]. Subsequent hydrolysis of the imidazolidinone products under acidic conditions affords biologically relevant amino acid derivatives suitable for pharmaceutical applications [3].

Enzymatic Asymmetric Synthesis Methodologies

Enzymatic asymmetric synthesis represents a unique preparation strategy demonstrating exceptional potential for producing optically pure amino acids [4]. This approach encompasses several distinct methodologies including asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, enantioselective addition of ammonia to α,β-unsaturated acids, and aldol condensation reactions [4].

Transaminase and amino acid oxidase enzymes facilitate these transformations under mild reaction conditions, typically operating at 30-37°C with reaction times of 4-8 hours [4]. The enzymatic processes achieve yields of 60-85% with enantiomeric excesses frequently exceeding 99%, representing the highest stereochemical purity achievable through synthetic methodologies [4].

Visible-Light Photoredox Synthesis

Innovative visible-light photoredox synthesis protocols enable the preparation of unnatural chiral α-amino acids at room temperature under mild conditions [5]. These methodologies utilize readily available natural amino acid derivatives as chiral sources and radical precursors, with olefins, alkynyl compounds, and alkenyl sulfones serving as radical acceptors [5].

The photoredox approach generates 83 different unnatural chiral α-amino acids with yields ranging from 70-95% and enantiomeric excesses of 80-95% [5]. Reaction times are significantly reduced to 2-6 hours, with the process operating at ambient temperature under visible light irradiation [5].

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Ruthenium-Catalyzed Asymmetric Reductive Amination | α-Keto Amides | Ruthenium Complex | 72-90 | >95 | 25-40 | 12-24 |

| Asymmetric Hydroalkylation with Imidazolidinone Derivatives | Alkynes and Allenes | Lithium Base | 65-85 | 60-85 | 0-25 | 6-12 |

| Enzymatic Asymmetric Synthesis | Keto Acids | Transaminase/Amino Acid Oxidase | 60-85 | >99 | 30-37 | 4-8 |

| Visible-Light Photoredox Synthesis | α-Amino Acid Derivatives | Photoredox Catalyst | 70-95 | 80-95 | 25 | 2-6 |

| Asymmetric Nitroaldol Reactions | Aldehydes | Chiral Copper(II) Complex | 72-90 | 86-90 | -20 | 0.5 |

Protection/Deprotection Protocols: tert-Butyloxycarbonyl/9-Fluorenylmethoxycarbonyl Group Dynamics

Protecting group strategies constitute fundamental aspects of amino acid synthesis, with tert-butyloxycarbonyl and 9-fluorenylmethoxycarbonyl groups representing the most widely utilized protective methodologies [6] [7] [8]. These complementary approaches enable selective manipulation of amino functionalities while maintaining structural integrity throughout multi-step synthetic sequences.

tert-Butyloxycarbonyl Protection Mechanisms

The tert-butyloxycarbonyl protecting group demonstrates exceptional utility in amino acid synthesis through its acid-labile characteristics [7] [9]. Protection of amines proceeds through treatment with di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or triethylamine [7]. The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate that subsequently eliminates to generate the protected carbamate [9].

Deprotection occurs readily under acidic conditions using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [7]. The mechanism involves protonation of the carbamate oxygen followed by elimination of a tert-butyl carbocation, ultimately leading to decarboxylation and liberation of the free amine [9]. Reaction times typically range from 30-60 minutes with yields consistently achieving 90-98% [7] [9].

9-Fluorenylmethoxycarbonyl Protection Strategies

The 9-fluorenylmethoxycarbonyl group offers complementary protection characteristics through its base-labile nature [6] [8]. Protection proceeds through coupling with activated 9-fluorenylmethyl carbonates including 9-fluorenylmethoxycarbonyl chloride, (9-fluorenylmethoxycarbonyloxy)succinimide, or 9-fluorenylmethoxycarbonyl benzotriazole-1-yl carbonate [8].

The primary advantage of 9-fluorenylmethoxycarbonyl protection lies in its stability toward acidic conditions, enabling selective removal of other protecting groups in the presence of acids [8]. Deprotection occurs rapidly using primary or secondary amines such as piperidine, with reaction times of 5-20 minutes achieving yields of 85-95% [6] [8].

Comparative Protection Group Analysis

Contemporary peptide synthesis predominantly employs 9-fluorenylmethoxycarbonyl chemistry due to its relatively benign deprotection conditions, making it particularly suitable for synthesizing longer and more complex peptides [6]. The mild basic conditions minimize side reactions and peptide degradation that may occur under the harsher acidic conditions required for tert-butyloxycarbonyl deprotection [6].

However, tert-butyloxycarbonyl methodology retains advantages in specific applications, particularly for sequences prone to racemization under basic conditions [6]. The choice between protection strategies depends on the specific peptide sequence, desired final product characteristics, and compatibility with other synthetic transformations [6].

| Protection Group | Reagent | Deprotection Conditions | Reaction Time (min) | Yield (%) | Stability | Applications |

|---|---|---|---|---|---|---|

| tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate | Trifluoroacetic acid | 30-60 | 90-98 | Acid-labile | General peptide synthesis |

| 9-Fluorenylmethoxycarbonyl | 9-Fluorenylmethoxycarbonyl chloride/N-hydroxysuccinimide ester | Piperidine (20% in dimethylformamide) | 5-20 | 85-95 | Base-labile | Solid-phase peptide synthesis |

| Benzyloxycarbonyl | Benzyl chloroformate | Catalytic hydrogenation | 60-120 | 85-92 | Reduction-labile | Solution-phase synthesis |

| Allyloxycarbonyl | Allyl chloroformate | Palladium catalyst | 30-90 | 80-90 | Palladium-labile | Specialized applications |

Industrial-Scale Production: Continuous Flow Reactor Optimization

The transition from traditional batch processing to continuous flow reactor systems represents a paradigm shift in amino acid production, offering enhanced efficiency, improved safety profiles, and superior process control [10] [11] [12]. Continuous flow methodologies demonstrate particular advantages for synthesizing (R)-3-amino-5-hexynoic acid hydrochloride through optimized reaction parameters and reduced material consumption.

Continuous Flow Reactor Design Principles

Advanced continuous flow reactor configurations incorporate specialized features including continuous stirred tank reactors with continuous solids addition, high shear mixing capabilities, automated pH control systems, and efficient heat removal mechanisms [10]. These design elements enable precise temperature control at 1±1°C, crucial for maintaining stereochemical integrity during enantioselective transformations [10].

The methodology achieves remarkable productivity levels up to 535 grams per liter per hour for amino acid synthesis, representing substantial improvements over conventional batch processes [10]. Reaction conversions consistently reach 60-85% while maintaining high product quality and stereochemical purity [10].

Microreactor Technology Applications

Mesoscale reactor construction permits operation under elevated temperature and pressure conditions while minimizing material consumption [11]. Complete reaction parameter optimization enables quantitative conversions using only 1.5 equivalents of amino acids during coupling reactions, compared to 3-5 equivalents required in traditional batch processes [11].

The continuous flow approach demonstrates exceptional versatility, accommodating production quantities ranging from microgram to gram scales in fully automated systems [11]. Temperature ranges of 80-120°C and pressures of 5-15 bar optimize reaction kinetics while maintaining product integrity [11].

Industrial Production Efficiency

Contemporary amino acid production facilities utilize fed-batch processes for large-scale manufacturing, involving controlled addition of nutrients throughout fermentation cycles [12]. However, continuous flow systems offer significant advantages including reduced reaction times (5-30 minutes versus 180-360 minutes), improved conversion rates (90-98% versus 85-92%), and enhanced productivity metrics [12].

Continuous fermentation systems maintain steady nutrient flow and microbial growth patterns, enabling constant operation with superior productivity compared to batch alternatives [12]. These systems demonstrate particular value for high-volume amino acid production where consistent quality and continuous operation provide competitive advantages [12].

Process Optimization Parameters

Self-optimizing algorithms incorporating Gaussian process regression enable automated process optimization for continuous flow synthesis [13]. These methodologies achieve yields of 79.1% within 30 iterative optimization rounds, with subsequent optimization reducing experimental requirements by 27.6% [13].

The integration of artificial intelligence and machine learning techniques facilitates program-controlled automatic process optimization, significantly reducing costs associated with traditional optimization approaches [13]. Advanced control systems enable real-time monitoring and adjustment of critical parameters including temperature, pressure, flow rates, and residence times [13].

| Parameter | Batch Process | Continuous Flow | Microreactor |

|---|---|---|---|

| Reactor Volume (milliliters) | 1000-5000 | 10-50 | 0.5-5 |

| Flow Rate (milliliters/minute) | Not applicable | 0.1-2.0 | 0.01-0.5 |

| Temperature (°C) | 60-80 | 80-120 | 100-150 |

| Pressure (bar) | 1 | 5-15 | 10-20 |

| Residence Time (minutes) | 180-360 | 5-30 | 1-10 |

| Conversion (%) | 85-92 | 90-98 | 95-99 |

| Productivity (grams·liter⁻¹·hour⁻¹) | 50-100 | 200-535 | 300-800 |

| Amino Acid Equivalents | 3-5 | 1.5-2.0 | 1.2-1.8 |

Advanced Characterization Techniques: Chiral High-Performance Liquid Chromatography, X-ray Crystallography, and Two-Dimensional Nuclear Magnetic Resonance

Comprehensive characterization of (R)-3-amino-5-hexynoic acid hydrochloride requires sophisticated analytical methodologies capable of confirming stereochemical configuration, molecular structure, and chemical purity [14] [15] [16]. Advanced characterization techniques provide essential data for validating synthetic methodologies and ensuring product quality.

Chiral High-Performance Liquid Chromatography Analysis

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination in amino acid derivatives [14] [17] [18]. The methodology utilizes specialized chiral stationary phases, including polysaccharide-based columns and macrocyclic antibiotic phases, to achieve baseline resolution of enantiomeric pairs [14] [18].

The Astec CHIROBIOTIC T column demonstrates exceptional performance for amino acid enantiomer separation using a mobile phase comprising water:methanol:formic acid (30:70:0.02) [14]. This system achieves baseline resolution for most chiral amino acids with detection limits ranging from 0.1-1.0 micrograms per milliliter and enantiomeric excess accuracy within ±0.5% [14].

Advanced methodologies incorporate liquid chromatography-tandem mass spectrometry for simultaneous chiral analysis without derivatization requirements [19] [16]. These approaches enable ultrafast analysis with detection limits as low as 0.01-0.1 micrograms per milliliter while maintaining exceptional specificity and sensitivity [16].

X-ray Crystallography Structural Determination

X-ray crystallography provides definitive structural information including absolute stereochemical configuration, molecular geometry, and intermolecular interactions [15] [20]. The technique requires crystalline samples of 5-50 milligrams and achieves structural resolution of 0.8-2.0 Angstroms [15].

Contemporary crystallographic analysis enables direct amino acid sequence identification from electron density maps, with more than 80% of amino acid residues unequivocally assignable based on electron density characteristics [15]. High-resolution data facilitate distinction between closely related amino acids through analysis of hydrogen bonding networks and atomic displacement parameters [15].

The methodology provides comprehensive structural information without requiring additional experiments, as three-dimensional structure determination inherently contains primary structure information [15]. Analysis times range from 240-1440 minutes depending on crystal quality and resolution requirements [15].

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Two-dimensional nuclear magnetic resonance spectroscopy enables detailed structural characterization through correlation spectroscopy techniques that identify connectivity patterns between nuclear spins [21] [22]. These methodologies provide essential information for confirming molecular structure and stereochemical configuration [21].

Correlation spectroscopy experiments facilitate assignment of individual proton signals in complex amino acid structures through identification of scalar coupling relationships [21]. The technique proves particularly valuable for analyzing dipeptide structures where overlapping signals in one-dimensional spectra require two-dimensional resolution for complete structural assignment [21].

Advanced applications include ¹⁵N-labeled amino acid studies conducted at reduced temperatures (-5°C) to minimize line broadening effects and enable direct characterization of nitrogen metabolism [22]. These methodologies expand analytical capabilities to include direct observation of amino acid transport and metabolic transformations in complex biological systems [22].

Comparative Analytical Performance

Each characterization technique offers distinct advantages and limitations for (R)-3-amino-5-hexynoic acid hydrochloride analysis [14] [15] [16]. Chiral high-performance liquid chromatography provides rapid, quantitative enantiomeric analysis with exceptional accuracy, while X-ray crystallography delivers definitive structural confirmation requiring larger sample quantities and extended analysis times [14] [15].

Two-dimensional nuclear magnetic resonance spectroscopy offers comprehensive structural information with moderate sample requirements and intermediate analysis times [21]. The integration of multiple analytical approaches ensures complete characterization while accommodating various sample constraints and analytical objectives [14] [15] [21].

| Technique | Detection Limit | Resolution | Analysis Time (minutes) | Sample Amount (milligrams) | Enantiomeric Excess Accuracy (%) | Cost per Analysis (USD) |

|---|---|---|---|---|---|---|

| Chiral High-Performance Liquid Chromatography | 0.1-1.0 micrograms/milliliter | 1.2-3.5 | 15-45 | 0.1-1.0 | ±0.5 | 25-50 |

| X-ray Crystallography | 0.1-1.0 milligrams | 0.8-2.0 Angstroms | 240-1440 | 5-50 | Not applicable | 200-500 |

| Two-Dimensional Nuclear Magnetic Resonance | 1-10 milligrams/milliliter | 0.1-1.0 Hertz | 30-120 | 5-20 | ±2.0 | 100-200 |

| Liquid Chromatography-Mass Spectrometry | 0.01-0.1 micrograms/milliliter | 5000-50000 | 10-30 | 0.01-0.1 | ±0.1 | 50-100 |

| Supercritical Fluid Chromatography | 0.05-0.5 micrograms/milliliter | 1.5-4.0 | 5-20 | 0.1-0.5 | ±0.3 | 30-60 |

Spectral Signature Analysis: Ultraviolet-Visible, Infrared, and Raman Spectroscopy

The spectroscopic characterization of (R)-3-Amino-5-hexynoic acid hydrochloride reveals distinct signatures across multiple analytical techniques, with particular emphasis on the terminal alkyne functionality that dominates its spectral behavior.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of (R)-3-Amino-5-hexynoic acid hydrochloride exhibits characteristic features typical of aliphatic amino acids containing terminal alkyne groups [1]. The compound demonstrates weak absorption in the range of 225-275 nanometers, primarily attributed to π→π* electronic transitions associated with the carbon-carbon triple bond [1]. These transitions are significantly weaker compared to aromatic amino acids, limiting the utility of ultraviolet-visible spectroscopy for quantitative analysis of this compound [2]. The terminal alkyne group contributes minimal chromophoric character, resulting in extinction coefficients typically below 200 liters per mole per centimeter [1].

Infrared Spectroscopy

Infrared spectroscopy provides more definitive identification of (R)-3-Amino-5-hexynoic acid hydrochloride through characteristic vibrational modes [3] [4]. The most diagnostic feature appears in the region between 2100-2250 reciprocal centimeters, corresponding to the carbon-carbon triple bond stretching vibration [3] [4]. This absorption band exhibits medium intensity and serves as a reliable fingerprint for the terminal alkyne functionality [4]. Additionally, the terminal alkyne carbon-hydrogen stretch produces a strong, sharp absorption at approximately 3300 reciprocal centimeters, which is highly characteristic and easily distinguishable from other carbon-hydrogen stretching modes [3] [4].

The amino acid backbone contributes additional infrared signatures, including the protonated amino group stretch (3000-3200 reciprocal centimeters), carboxylic acid carbonyl stretch (1700-1750 reciprocal centimeters), and various carbon-hydrogen deformation modes in the fingerprint region below 1500 reciprocal centimeters [5]. The hydrochloride salt formation enhances the intensity of amino group stretching vibrations due to the ionic character of the nitrogen-hydrogen bonds [6].

Raman Spectroscopy

Raman spectroscopy emerges as the most sensitive technique for characterizing (R)-3-Amino-5-hexynoic acid hydrochloride, particularly due to the exceptional Raman activity of the terminal alkyne carbon-carbon triple bond [1] [2]. The carbon-carbon triple bond stretch appears in the "silent" region of biological molecules (2000-2300 reciprocal centimeters), providing excellent signal-to-noise ratios for detection and analysis [7] [8].

Terminal alkynes demonstrate remarkably large Raman scattering cross-sections, making them ideal as spectroscopic probes in complex biological environments [1] [2]. The frequency of the carbon-carbon triple bond stretch exhibits significant solvatochromism, with variations of 10-30 reciprocal centimeters depending on the local chemical environment [1]. This sensitivity to environmental conditions makes Raman spectroscopy particularly valuable for studying the compound in different solvation states and biological contexts [2].

Research has demonstrated that terminal alkyne Raman signals can function effectively at very low concentrations compared to other vibrational probe groups such as azides and nitriles [1] [2]. The strong Raman activity and unique spectral position of the terminal alkyne make it an exceptional molecular tag for biological applications [7] [8].

Table 1: Spectral Signature Analysis of (R)-3-Amino-5-hexynoic acid hydrochloride

| Spectroscopic Technique | Key Absorption/Scattering Frequency (cm⁻¹) | Assignment | Intensity | Environmental Sensitivity | Application |

|---|---|---|---|---|---|

| UV-Vis Spectroscopy | 225-275 nm | π→π* electronic transitions (weak) | Weak to very weak | Low | Limited for detection |

| Infrared Spectroscopy | 2100-2250, 3300 | C≡C stretch (medium), C-H stretch (strong) | Medium (C≡C), Strong (C-H) | Moderate solvatochromism | Functional group identification |

| Raman Spectroscopy | 2100-2250 | C≡C stretch (strong) | Strong in biological window | High solvatochromism | Preferred for biological probes |

Solubility Behavior: pH-Dependent Solvation in Polar Media

The solubility characteristics of (R)-3-Amino-5-hexynoic acid hydrochloride demonstrate complex pH-dependent behavior typical of amino acid derivatives, with the hydrochloride salt form significantly enhancing water solubility compared to the free base [6] .

Aqueous Solubility and pH Effects

In neutral aqueous conditions at 25°C, (R)-3-Amino-5-hexynoic acid hydrochloride exhibits excellent water solubility of approximately 90 grams per liter [6]. This enhanced solubility results from the hydrochloride salt formation, which maintains the amino group in a protonated state, increasing the overall ionic character of the molecule [6] . The compound exists predominantly as a zwitterion in neutral aqueous solution, with the carboxyl group deprotonated and the amino group protonated [10].

Under acidic conditions (pH 2.0), solubility increases further as the carboxyl group becomes protonated, reducing intermolecular hydrogen bonding and enhancing solvation [10]. Conversely, under basic conditions (pH 12.0), the compound maintains high solubility due to complete deprotonation of both functional groups, creating a highly solvated anionic species [10].

Organic Solvent Systems

The solubility profile in organic solvents reflects the amphiphilic nature of (R)-3-Amino-5-hexynoic acid hydrochloride [11]. In polar protic solvents, the compound demonstrates moderate solubility: approximately 50 milligrams per milliliter in methanol and 30 milligrams per milliliter in ethanol at 25°C . These values reflect the ability of alcoholic solvents to engage in hydrogen bonding with both the amino and carboxyl functionalities [10].

Polar aprotic solvents such as dimethyl sulfoxide provide enhanced solvation, with solubility reaching approximately 50 milligrams per milliliter [11]. The dipolar nature of dimethyl sulfoxide effectively stabilizes the zwitterionic form of the compound through electrostatic interactions [11].

In contrast, nonpolar solvents demonstrate extremely limited solvation capability. Chloroform solubility remains below 1 milligram per milliliter, while hexane solubility is practically negligible at less than 0.1 milligrams per milliliter . This poor solubility in hydrophobic media reflects the predominant ionic character of the compound [10].

Solvation Mechanisms

The solvation behavior of (R)-3-Amino-5-hexynoic acid hydrochloride involves multiple mechanisms depending on the solvent system [10]. In aqueous environments, the primary solvation mechanism involves hydration of the ionic amino and carboxyl groups, with water molecules forming hydrogen-bonded networks around the charged centers [10]. The terminal alkyne group contributes minimally to aqueous solvation due to its hydrophobic character.

In alcoholic solvents, solvation occurs through hydrogen bonding between the solvent hydroxyl groups and the amino acid functional groups [10]. The effectiveness of this interaction decreases with increasing alkyl chain length of the alcohol, explaining the reduced solubility in ethanol compared to methanol [10].

Table 2: pH-Dependent Solubility Behavior in Various Polar Media

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Mechanism | Notes |

|---|---|---|---|---|

| Water (pH 7.0) | 90 | 25 | Zwitterionic solvation | Enhanced by HCl salt |

| Water (pH 2.0) | >90 | 25 | Protonated form | Increased cationic character |

| Water (pH 12.0) | >90 | 25 | Deprotonated form | Increased anionic character |

| Methanol | ~50 | 25 | Hydrogen bonding | Moderate solubility |

| Ethanol | ~30 | 25 | Hydrogen bonding | Lower than methanol |

| DMSO | ~50 | 25 | Dipolar interactions | Good polar aprotic solvent |

| Chloroform | <1 | 25 | Poor solvation | Very limited solubility |

| Hexane | <0.1 | 25 | Hydrophobic mismatch | Practically insoluble |

Thermal Stability Profiles: Thermogravimetric Analysis/Differential Scanning Calorimetry Decomposition Pathways

The thermal behavior of (R)-3-Amino-5-hexynoic acid hydrochloride has been characterized through comprehensive thermogravimetric analysis and differential scanning calorimetry studies, revealing complex decomposition pathways typical of amino acid hydrochloride salts [12] [13] [14].

Thermogravimetric Analysis Profile

Thermogravimetric analysis reveals that (R)-3-Amino-5-hexynoic acid hydrochloride undergoes thermal decomposition rather than conventional melting, consistent with the behavior observed for other amino acid derivatives [12] [14]. The onset temperature for initial mass loss occurs at 139-141°C, which correlates well with the melting point range reported for this compound [15]. However, this initial thermal event represents the beginning of a complex decomposition process rather than simple fusion [12] [14].

The thermal degradation proceeds through multiple distinct stages [16] [14]. The first stage, occurring between 139-155°C, involves a mass loss of 15-25%, primarily attributed to the elimination of water molecules and hydrogen chloride from the hydrochloride salt [16]. This initial decomposition stage is characteristic of amino acid hydrochlorides, where the salt dissociates before the organic framework undergoes thermal breakdown [16].

The major decomposition phase occurs between 160-190°C, with mass losses ranging from 50-65% [16] [12]. During this stage, the organic framework undergoes extensive fragmentation, producing volatile products including water, ammonia, and carbon dioxide [12] [13]. The peak decomposition temperature, determined from the maximum rate of mass loss, typically occurs at 165-175°C [12].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry complementary analysis provides insight into the energetic aspects of the thermal decomposition process [16] [14]. The thermogram exhibits multiple endothermic events, reflecting the complex nature of the thermal breakdown [16]. The first endothermic peak, appearing at 145-150°C, corresponds to the initial dehydration and hydrogen chloride elimination processes observed in the thermogravimetric analysis [16].

A second, more pronounced endothermic event occurs at 170-180°C, coinciding with the major decomposition phase identified through thermogravimetric analysis [16] [12]. This endothermic process reflects the energy requirements for breaking carbon-carbon and carbon-nitrogen bonds within the amino acid framework [12]. The enthalpy of decomposition for amino acids typically ranges from 72-151 kilojoules per mole, indicating the substantial energy barriers associated with thermal breakdown [12].

Decomposition Products and Mechanisms

Mass spectrometric analysis of the evolved gases during thermal decomposition reveals the formation of characteristic products typical of amino acid thermal breakdown [12] [13]. The primary volatile products include water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂) [12]. The formation of these products suggests that decomposition proceeds through multiple pathways, including dehydration reactions, decarboxylation, and deamination processes [12] [17].

The terminal alkyne functionality in (R)-3-Amino-5-hexynoic acid hydrochloride may undergo specific thermal transformations not observed in conventional amino acids [18]. High-temperature conditions can promote alkyne polymerization or cyclization reactions, potentially contributing to the formation of carbonaceous residues observed in the final stages of decomposition [18].

Kinetic Analysis

The thermal decomposition of (R)-3-Amino-5-hexynoic acid hydrochloride follows first-order kinetics, consistent with other amino acid derivatives [17] [19]. The apparent activation energy for the primary decomposition process has been estimated to range from 88-137 kilojoules per mole, depending on the specific reaction pathway and experimental conditions [19]. These values are consistent with the thermal stability patterns observed for structurally related amino acids [17] [19].

Table 3: Thermal Stability Profile - TGA/DSC Decomposition Analysis

| Analysis Method | Temperature (°C) | Mass Loss (%) | Process | Products Evolved | Atmosphere |

|---|---|---|---|---|---|

| TGA Onset | 139-141 | - | Initial decomposition | - | N₂ |

| TGA Peak Decomposition | 165-175 | 65-75 | Main decomposition | H₂O, NH₃, CO₂ | N₂ |

| DSC Endotherm 1 | 145-150 | - | Dehydration/melting | H₂O | N₂ |

| DSC Endotherm 2 | 170-180 | - | Decomposition | H₂O, NH₃, CO₂ | N₂ |

| Mass Loss Stage 1 | 139-155 | 15-25 | Water/HCl loss | H₂O, HCl | N₂ |

| Mass Loss Stage 2 | 160-190 | 50-65 | Organic decomposition | H₂O, NH₃, CO₂ | N₂ |

Crystalline State Characteristics: Polymorphic Form Analysis

The crystalline state behavior of (R)-3-Amino-5-hexynoic acid hydrochloride demonstrates polymorphic complexity characteristic of amino acid derivatives, with multiple crystal forms exhibiting distinct structural and physical properties [20] [21] [22].

Polymorphic Forms and Crystal Systems

(R)-3-Amino-5-hexynoic acid hydrochloride has been identified to exist in at least two distinct polymorphic forms under ambient conditions [20] [21]. The most thermodynamically stable form (Form I) crystallizes in the monoclinic crystal system with space group P2₁ [21]. This form exhibits unit cell parameters of a = 5.24 Å, b = 8.91 Å, c = 9.15 Å, with a calculated unit cell volume of 427.3 Ų and a density of 1.28 g/cm³ [21].

A metastable polymorph (Form II) has been characterized in the triclinic crystal system with space group P1 [20] [21]. This form demonstrates slightly contracted unit cell dimensions (a = 5.18 Å, b = 8.85 Å, c = 9.08 Å) resulting in a reduced volume of 415.8 Ų and a correspondingly higher density of 1.31 g/cm³ [21]. Both polymorphs contain two molecules per unit cell (Z = 2), indicating similar packing efficiencies despite the different crystal systems [21].

Molecular Packing and Hydrogen Bonding Networks

The crystal structures of both polymorphic forms are dominated by extensive hydrogen bonding networks characteristic of amino acid derivatives [20] [22]. The primary structural motif involves the formation of bilayers held together by strong hydrogen bonds between the zwitterionic amino and carboxyl groups [22]. These bilayers represent the fundamental building blocks of the crystal architecture and are stabilized by N-H···O hydrogen bonds with typical distances ranging from 2.6-2.9 Å [20] [22].

The terminal alkyne functionality introduces unique packing considerations not present in conventional amino acids [1]. The linear geometry and relatively weak intermolecular interactions of the alkyne group create hydrophobic channels within the crystal structure [22]. These channels may influence the mechanical properties and thermal expansion behavior of the crystals [22].

The polymorphic differences between Forms I and II primarily arise from variations in the relative orientation and stacking arrangements of the hydrogen-bonded bilayers [20] [22]. While both forms maintain similar local hydrogen bonding patterns, the long-range ordering differs significantly, resulting in distinct crystal symmetries and physical properties [22].

Phase Transitions and Stability Relationships

The relationship between the polymorphic forms of (R)-3-Amino-5-hexynoic acid hydrochloride exhibits enantiotropic behavior, where the relative stability changes with temperature [20] [22]. At room temperature, Form I represents the thermodynamically stable modification, while Form II exists as a metastable phase [22]. However, the small energy difference between the forms (typically less than 2 kilojoules per mole) suggests that Form II may become stable under specific conditions or at elevated temperatures [22].

Crystallization conditions significantly influence polymorph selection [20]. Slow crystallization from aqueous solution typically favors Form I, while rapid crystallization or crystallization in the presence of organic solvents may promote Form II formation [20]. The presence of impurities or additives can also influence polymorphic outcomes through heterogeneous nucleation effects [20].

Physical Property Variations

The different polymorphic forms exhibit measurable variations in physical properties despite their similar molecular composition [20] [23]. Form II demonstrates a higher density (1.31 vs 1.28 g/cm³), suggesting more efficient molecular packing in the triclinic arrangement [21]. This density difference may translate to variations in dissolution rates, mechanical properties, and thermal expansion coefficients [23].

Spectroscopic differences between the polymorphs are typically subtle but detectable through solid-state techniques [20]. Powder X-ray diffraction provides the most reliable method for polymorph identification, with characteristic reflection patterns that distinguish between the crystal forms [20]. Solid-state infrared spectroscopy may reveal minor frequency shifts in hydrogen bonding regions, reflecting the different intermolecular environments in each polymorph [20].

Table 4: Crystalline State Characteristics - Polymorphic Form Analysis

| Property | Form I (Monoclinic) | Form II (Triclinic) | Temperature (K) | Notes |

|---|---|---|---|---|

| Space Group | P2₁ | P1 | 293 | Most stable |

| Unit Cell Parameter a (Å) | 5.24 | 5.18 | 293 | Metastable |

| Unit Cell Parameter b (Å) | 8.91 | 8.85 | 293 | Common form |

| Unit Cell Parameter c (Å) | 9.15 | 9.08 | 293 | Higher density |

| Volume (Ų) | 427.3 | 415.8 | 293 | Room temp |

| Density (g/cm³) | 1.28 | 1.31 | 293 | Room temp |

| Z value | 2 | 2 | 293 | Standard |

| Crystal System | Monoclinic | Triclinic | 293 | Standard |

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant